N106

概要

説明

N106は、筋小胞体カルシウムATPアーゼ(SERCA2a)のSUMO化を活性化する、初めての小分子活性剤です。この化合物は、SUMO活性化酵素(E1リガーゼ)を直接活性化し、SERCA2aの固有のSUMO化を誘発します。 心臓の収縮性を改善し、動物モデルで心室機能を高めることにより、心不全の治療戦略として可能性を示しています .

科学的研究の応用

N106 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, this compound is being studied for its potential to treat heart failure by improving the contractile properties of heart muscle cells and enhancing ventricular function. In biology, it is used to study the mechanisms of SUMOylation and its effects on protein function. In chemistry, this compound serves as a tool to investigate the activation of SUMO-activating enzymes and their role in cellular processes .

作用機序

N106は、SUMO活性化酵素(E1リガーゼ)を直接活性化することでその効果を発揮します。この活性化は、心筋細胞におけるカルシウム処理を担当する重要なタンパク質であるSERCA2aのSUMO化を誘発します。SERCA2aのSUMO化は、その活性を高め、カルシウムの再取り込みを改善し、心筋細胞の収縮性を高めます。 このメカニズムは、心不全に見られるカルシウムサイクリングの障害に対抗し、心臓機能を改善するのに役立ちます .

準備方法

N106の合成経路と反応条件は、入手可能な文献では詳しく説明されていませんこの化合物は通常固体形で提供され、実験に使用するためにジメチルスルホキシド(DMSO)に溶解することができます .

化学反応の分析

N106は、主にSUMO活性化酵素(E1リガーゼ)の活性化を含む、いくつかのタイプの化学反応を受けます。この活性化により、心筋細胞のカルシウムサイクリングを調節する重要なポンプであるSERCA2aのSUMO化が起こります。 この反応から生成される主な生成物は、SUMO化されたSERCA2aであり、これはカルシウムの再取り込みを強化し、心臓機能を改善します .

科学研究への応用

This compoundは、特に化学、生物学、医学、および産業の分野で、幅広い科学研究への応用があります。医学では、this compoundは、心筋細胞の収縮性を改善し、心室機能を高めることで、心不全を治療する可能性について研究されています。生物学では、SUMO化のメカニズムとそのタンパク質機能への影響を研究するために使用されています。 化学では、this compoundは、SUMO活性化酵素の活性化とその細胞プロセスにおける役割を調査するためのツールとして役立ちます .

類似化合物との比較

N106は、SUMO活性化酵素(E1リガーゼ)を活性化し、SERCA2aのSUMO化を誘発する能力においてユニークです。同様の化合物には、N6などのSUMO化経路を標的とする他の小分子が含まれます。 this compoundは、心不全の動物モデルにおける心臓機能の改善において、優れた有効性を示しています .

特性

IUPAC Name |

N-(4-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3S/c1-22-11-8-6-10(7-9-11)15-20-21-16(24-15)19-17-18-14-12(23-2)4-3-5-13(14)25-17/h3-9H,1-2H3,(H,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCSWQRNKAYAGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)NC3=NC4=C(C=CC=C4S3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of N-linked glycosylation sites N18 and N106 in mammalian Deoxyribonuclease I (DNase I)?

A1: Research indicates that both N-linked glycosylation sites, N18 and this compound, are crucial for the full enzymatic activity, thermal stability, and resistance to proteolysis of mammalian DNase I. Mutations at either or both of these sites resulted in decreased enzymatic activity, reduced heat stability, and increased susceptibility to trypsin degradation. []

Q2: How does the sugar moiety content relate to the enzymatic activity of DNase I mutants at positions N18 and this compound?

A2: The enzymatic activity of DNase I mutants (N18Q, N106Q, and N18Q/N106Q) directly correlates with their sugar moiety content. Lower sugar moiety content, resulting from mutations, corresponds to lower enzymatic activity compared to the wild-type DNase I. []

Q3: What is the role of the csnthis compound gene in Nocardioides sp. This compound?

A3: The csnthis compound gene in Nocardioides sp. This compound encodes for a chitosanase, an enzyme that plays a significant role in chitosan degradation. This chitosanase is a 29.5 kDa protein with a pI of 8.1 and functions via an endo-mechanism, producing dimers and trimers of chitosan as end products. []

Q4: What is the significance of the csnthis compound gene in relation to other chitosanase genes?

A4: The csnthis compound gene exhibits high homology (79.5%) with the csn gene found in Streptomyces sp. N174. At the amino acid level, the chitosanases produced by these genes share 74.4% homology. This finding classifies the chitosanase from Nocardioides sp. This compound as the third known member of the glycosyl hydrolase family 46. []

Q5: How does the Glu22 residue contribute to the activity of the CtoA chitosanase from Amycolatopsis sp. CsO-2?

A5: The Glu22 residue is crucial for the chitosanase activity of CtoA. When this residue is mutated to glutamine (E22Q), the enzyme loses its chitosanase activity, demonstrating its essential role in the catalytic mechanism. []

Q6: How does the WEREWOLF (WER) protein, an R2R3-MYB transcription factor, interact with its target DNA?

A6: The crystal structure of WER bound to its target DNA reveals that the third α-helices of both the R2 and R3 repeats directly interact with the DNA's major groove. This interaction facilitates specific recognition of the DNA motif 5'-AACNGC-3'. [, ]

Q7: What is the role of specific amino acid residues in the function of the WER protein?

A7: Key residues like K55, this compound, K109, and N110 within the WER protein are critical for its function, as demonstrated by mutagenesis, in vitro binding, and in vivo luciferase assays. These residues likely contribute to the protein's DNA-binding affinity and specificity. [, ]

Q8: How do DNA methylation modifications impact the interaction between WER and its target DNA?

A8: Both methylation at the fifth position of cytosine (5mC) and the sixth position of adenine (6mA) within the AAC element of the target DNA sequence hinder the interaction between WER and its target DNA. While L59 of WER does not directly bind DNA, it appears to act as a sensor for 5mC modifications. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

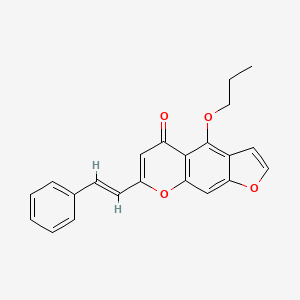

![4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester](/img/structure/B1677540.png)

![[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1677542.png)